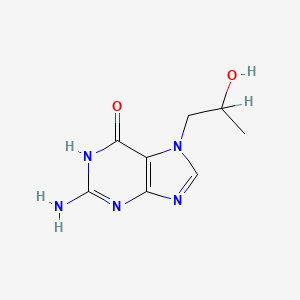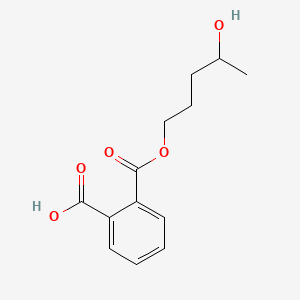
Mono(4-hydroxypentyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(4-hydroxypentyl)phthalate is a phthalate ester derived from phthalic acid. Phthalates are commonly used as plasticizers to increase the flexibility and durability of plastics. This compound is a metabolite of di(2-ethylhexyl)phthalate, which is widely used in the production of polyvinyl chloride products .
Wissenschaftliche Forschungsanwendungen
Mono(4-hydroxypentyl)phthalate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of phthalate metabolites in environmental and biological samples.
Biology: Studied for its potential endocrine-disrupting effects and its impact on reproductive health.
Medicine: Investigated for its role in the development of certain medical conditions, such as hormonal imbalances and metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mono(4-hydroxypentyl)phthalate can be synthesized through the esterification of phthalic anhydride with 4-hydroxypentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, under reflux conditions to promote the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions is crucial for achieving high efficiency and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Mono(4-hydroxypentyl)phthalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phthalate esters.
Wirkmechanismus
Mono(4-hydroxypentyl)phthalate exerts its effects primarily through its interaction with nuclear receptors and enzymes involved in hormone synthesis and metabolism. It can disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to altered hormone levels and physiological effects. The compound can also induce oxidative stress and inflammation, contributing to its toxicological effects .
Vergleich Mit ähnlichen Verbindungen
- Mono(2-ethylhexyl)phthalate
- Mono(2-hydroxyethyl)phthalate
- Mono(2-ethyl-5-hydroxyhexyl)phthalate
Comparison: Mono(4-hydroxypentyl)phthalate is unique due to its specific hydroxyl group position, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct metabolic pathways and toxicological profiles, making it a valuable compound for studying the effects of phthalate exposure .
Eigenschaften
IUPAC Name |
2-(4-hydroxypentoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIKFAUTXCJYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009356 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334312-05-8 |
Source


|
| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)
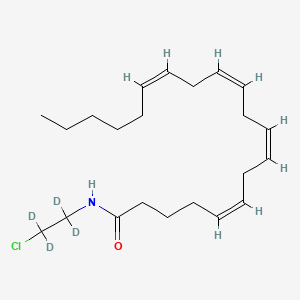

![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)
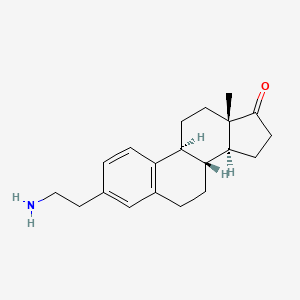
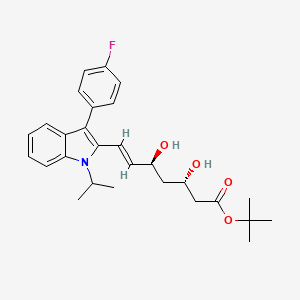
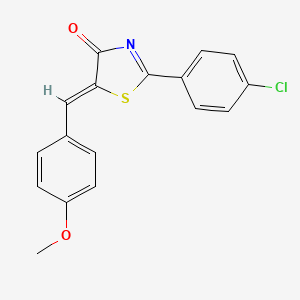
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
